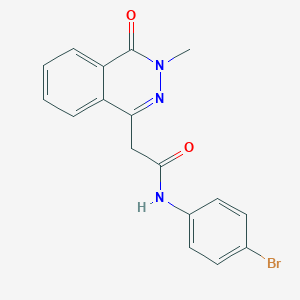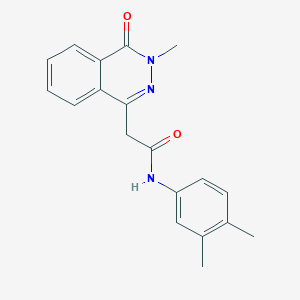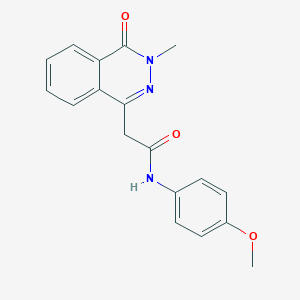
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the category of indole derivatives and has a molecular formula of C28H27NO3.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one involves the inhibition of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ. This leads to the activation of various signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The inhibition of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ by 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been found to enhance insulin sensitivity, reduce inflammation, and improve cognitive function in animal models. Additionally, it has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high specificity towards 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ. This allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it has also been studied for its potential use in the treatment of diabetes and cancer. Further research is needed to fully understand the therapeutic potential of this compound and to develop more effective administration methods.
Métodos De Síntesis
The synthesis of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one with sodium borohydride in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Aplicaciones Científicas De Investigación
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been found to act as a potent inhibitor of glycogen synthase kinase-3β (3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ), which is a key enzyme involved in the regulation of various cellular processes such as glucose metabolism, cell cycle progression, and apoptosis.
Propiedades
Fórmula molecular |
C25H23NO3 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
3-hydroxy-3-phenacyl-1-(3-phenylpropyl)indol-2-one |
InChI |
InChI=1S/C25H23NO3/c27-23(20-13-5-2-6-14-20)18-25(29)21-15-7-8-16-22(21)26(24(25)28)17-9-12-19-10-3-1-4-11-19/h1-8,10-11,13-16,29H,9,12,17-18H2 |
Clave InChI |
SFQHRTFWHAEFPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
SMILES canónico |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



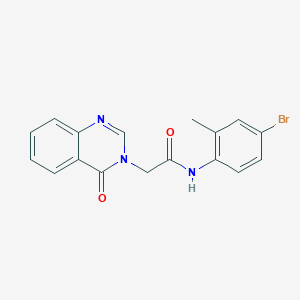


![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)



![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)
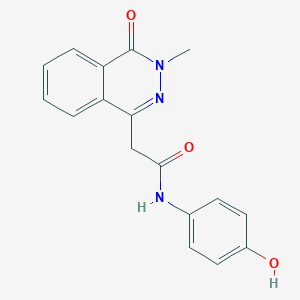
![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B277566.png)
